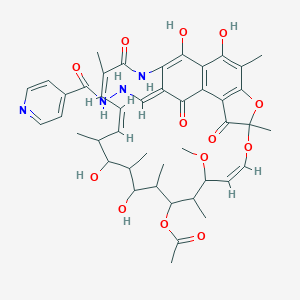

Rifamicina 3-(isonicotinilhidrazonometil)

Descripción general

Descripción

3-(Isonicotinoylhydrazonomethyl) Rifamycin is a derivative of rifamycin, a well-known antibiotic used primarily for its antibacterial properties. This compound is synthesized by modifying the rifamycin structure to enhance its efficacy and specificity against certain bacterial strains. It is particularly noted for its role in research and development as a reference standard for impurity analysis .

Aplicaciones Científicas De Investigación

3-(Isonicotinoylhydrazonomethyl) Rifamycin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Chemistry: Used as a reference standard for impurity analysis and quality control in the synthesis of rifamycin derivatives.

Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine: Utilized in the development and testing of new antibiotics, particularly those targeting resistant bacterial strains.

Industry: Applied in the pharmaceutical industry for the production of high-purity rifamycin derivatives and related compounds

Mecanismo De Acción

Target of Action

3-(Isonicotinoylhydrazonomethyl) Rifamycin, also known as 3-Formyl Rifamycin Isonicotinoyl Hydrazone, is a member of the Rifamycin class of antibiotics . The primary target of this compound is the RNA polymerase (RNAP) . RNAP is an enzyme that is responsible for synthesizing RNA from a DNA template, a crucial process in the transcription phase of protein synthesis .

Mode of Action

Rifamycins, including 3-(Isonicotinoylhydrazonomethyl) Rifamycin, exhibit bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase . By binding to the RNAP, these antibiotics prevent the enzyme from adding more nucleotides to the growing RNA chain, thereby halting RNA synthesis and, consequently, protein synthesis .

Biochemical Pathways

The inhibition of RNAP disrupts the normal biochemical pathways of the bacteria. Since RNA is a key player in protein synthesis, blocking its formation effectively halts the production of proteins essential for bacterial growth and survival . This disruption in protein synthesis leads to the death of the bacteria .

Result of Action

The result of the action of 3-(Isonicotinoylhydrazonomethyl) Rifamycin is the death of the bacteria. By inhibiting RNA synthesis, the compound prevents the bacteria from producing essential proteins, leading to their death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isonicotinoylhydrazonomethyl) Rifamycin typically involves the reaction of rifamycin S with isonicotinic acid hydrazide. The process includes the formation of a hydrazone linkage between the formyl group of rifamycin and the hydrazide group of isonicotinic acid hydrazide. The reaction is usually carried out under mild conditions, often in an organic solvent such as methanol or ethanol, at room temperature .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets stringent quality standards .

Análisis De Reacciones Químicas

Types of Reactions

3-(Isonicotinoylhydrazonomethyl) Rifamycin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the rifamycin core, potentially altering its antibacterial properties.

Reduction: Reduction reactions can be used to modify the hydrazone linkage, affecting the stability and activity of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different rifamycin derivatives with altered antibacterial properties, while substitution reactions can produce a range of modified compounds with varying degrees of efficacy .

Comparación Con Compuestos Similares

Similar Compounds

Rifamycin B: The parent compound from which many rifamycin derivatives are synthesized.

Rifamycin S: An oxidized form of rifamycin B with potent antibacterial activity.

Rifamycin SV: A reduced form of rifamycin S, commonly used in clinical settings.

Rifampicin: A widely used antibiotic derived from rifamycin SV, known for its effectiveness against tuberculosis.

Uniqueness

3-(Isonicotinoylhydrazonomethyl) Rifamycin is unique due to its specific structural modification, which enhances its efficacy and specificity against certain bacterial strains. This makes it a valuable tool in research and development, particularly in the study of bacterial resistance and the development of new antibacterial agents .

Propiedades

IUPAC Name |

[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H52N4O13/c1-20-11-10-12-21(2)42(56)47-33-28(19-46-48-43(57)27-13-16-45-17-14-27)37(53)30-31(38(33)54)36(52)25(6)40-32(30)41(55)44(8,61-40)59-18-15-29(58-9)22(3)39(60-26(7)49)24(5)35(51)23(4)34(20)50/h10-20,22-24,29,34-35,39,50-54H,1-9H3,(H,47,56)(H,48,57)/b11-10-,18-15-,21-12-,46-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQBSBZAUBPDQB-NDEAKHTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NNC(=O)C5=CC=NC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/NC(=O)C5=CC=NC=C5)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H52N4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90638275 | |

| Record name | (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90638275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13292-53-0 | |

| Record name | (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90638275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)

![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)